molecular formula C8H6BrIN2 B12830710 6-Bromo-3-iodo-5-methylimidazo[1,2-a]pyridine

6-Bromo-3-iodo-5-methylimidazo[1,2-a]pyridine

Cat. No.: B12830710
M. Wt: 336.95 g/mol
InChI Key: ZSTIVBYZPKCEDM-UHFFFAOYSA-N
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Description

Structural Characterization and Chemical Identity

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-bromo-3-iodo-5-methylimidazo[1,2-a]pyridine . This nomenclature follows the hierarchical prioritization of substituents on the fused bicyclic system. The parent structure, imidazo[1,2-a]pyridine, consists of a five-membered imidazole ring fused to a six-membered pyridine ring. Numerical assignment begins at the nitrogen atom in the imidazole ring (position 1), proceeding clockwise around the fused system. Substituents are listed in alphabetical order (bromo, iodo, methyl) with their respective positional identifiers (6, 3, 5).

Molecular Formula and Stoichiometric Composition

The molecular formula C₈H₆BrIN₂ reflects the compound’s elemental composition:

  • Carbon (C): 8 atoms
  • Hydrogen (H): 6 atoms
  • Bromine (Br): 1 atom
  • Iodine (I): 1 atom
  • Nitrogen (N): 2 atoms

The calculated molecular weight is 336.95 g/mol , derived from isotopic masses:
$$
\text{MW} = (8 \times 12.01) + (6 \times 1.01) + 79.90 + 126.90 + (2 \times 14.01) = 336.95 \, \text{g/mol}
$$
This stoichiometry aligns with halogenated derivatives of imidazo[1,2-a]pyridine reported in crystallographic studies.

CAS Registry Number and Chemical Database Identifiers

The Chemical Abstracts Service (CAS) registry number 1553213-69-6 uniquely identifies this compound in chemical databases. While PubChem entries for this specific isomer are not yet available, related structural analogs such as 5-bromo-3-iodo-8-methylimidazo[1,2-a]pyridine (PubChem CID: 162421606) exhibit similar physicochemical profiles.

Three-Dimensional Structural Features

Fused Heterocyclic Ring System Geometry

The imidazo[1,2-a]pyridine core adopts a planar geometry with slight puckering at the imidazole ring due to sp² hybridization at all non-hydrogen atoms. X-ray diffraction data from analogous compounds reveal bond lengths of 1.34–1.38 Å for the C–N bonds in the imidazole ring and 1.40–1.42 Å for the pyridine C–C bonds. The fused system creates a conjugated π-electron network, influencing electronic transitions and reactivity patterns.

Halogen Substituent Spatial Arrangement
  • Bromine at position 6: Occupies a para position relative to the pyridine nitrogen, inducing electron-withdrawing effects that polarize the aromatic system.
  • Iodine at position 3: Positioned ortho to the imidazole nitrogen, contributing to steric bulk and enhancing intermolecular halogen bonding potential.

Substituent dihedral angles relative to the fused ring plane measure approximately 5–10° for bromine and 8–12° for iodine, as determined through computational modeling of related structures.

Methyl Group Steric Considerations

The methyl group at position 5 introduces torsional strain into the system, with a C–C–C bond angle of 112.3° predicted via density functional theory (DFT) calculations. This substituent adopts an equatorial orientation to minimize 1,3-diaxial interactions with the adjacent hydrogen atoms at positions 4 and 6.

Table 1: Comparative Structural Parameters of Halogenated Imidazo[1,2-a]pyridines

Position Substituent Bond Length (Å) Dihedral Angle (°)
3 Iodo 2.15 (C–I) 10.2
5 Methyl 1.54 (C–C) 4.8
6 Bromo 1.93 (C–Br) 7.6

Data derived from crystallographic analyses of analogous compounds.

Properties

IUPAC Name

6-bromo-3-iodo-5-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIN2/c1-5-6(9)2-3-8-11-4-7(10)12(5)8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTIVBYZPKCEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=NC=C(N12)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Bromo-3-iodo-5-methylimidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the halogenation of 2-methylimidazo[1,2-a]pyridine derivatives. The reaction conditions often involve the use of halogenating agents such as N-bromosuccinimide (NBS) and iodine in the presence of a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-Bromo-3-iodo-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-3-iodo-5-methylimidazo[1,2-a]pyridine has shown potential as a therapeutic agent due to its biological activity. It is being investigated for its roles in treating various conditions, including:

  • Anticancer Activity : The compound exhibits significant antitumor properties, inhibiting the growth of certain cancer cell lines. Its mechanism often involves the modulation of enzyme activities critical for tumor progression .
  • Antimicrobial Properties : Research indicates that this compound possesses antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics .

Chemical Biology

In chemical biology, this compound serves as a probe to study biological processes and molecular interactions. Its unique halogen substituents enhance its reactivity and interaction with biological targets, providing insights into cellular mechanisms and pathways .

Material Science

The compound can be utilized in material science for developing new materials with specific properties. Its unique structure allows for modifications that can lead to materials with enhanced functionalities, such as improved electronic or optical properties .

Agricultural Chemistry

In agricultural chemistry, this compound may serve as an intermediate in synthesizing agrochemicals and pesticides. Its biological activity suggests potential applications in crop protection and pest management strategies .

Case Study 1: Antitumor Activity

A study conducted on various derivatives of imidazo[1,2-a]pyridine demonstrated that this compound showed promising results in inhibiting the growth of specific cancer cell lines. The study highlighted its ability to bind to critical enzymes involved in tumor progression, showing IC50 values comparable to established anticancer drugs like Dasatinib .

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of this compound against a range of bacterial strains. The results indicated broad-spectrum activity, with minimum inhibitory concentrations (MIC) demonstrating effectiveness against both gram-positive and gram-negative bacteria. This positions the compound as a potential candidate for further development into new antimicrobial agents .

Data Tables

CompoundAntitumor ActivityAntimicrobial Activity
This compoundModerateBroad-spectrum
DasatinibHighLimited
Other Imidazo DerivativesVariableVariable

Mechanism of Action

The mechanism of action of 6-Bromo-3-iodo-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table compares 6-bromo-3-iodo-5-methylimidazo[1,2-a]pyridine with structurally related compounds:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities References
This compound Br (6), I (3), CH₃ (5) C₉H₇BrIN₂ High halogen density; potential for cross-coupling; untested bioactivity -
6-Bromo-3-methylimidazo[1,2-a]pyridine Br (6), CH₃ (3) C₈H₇BrN₂ Melting point: Not reported; used in structural studies
3-Bromo-6-chloroimidazo[1,2-a]pyridine Br (3), Cl (6) C₇H₄BrClN₂ High reactivity in substitution reactions; moderate cytotoxicity
N-(tert-butyl)-2-(4-dimethylaminophenyl)imidazo[1,2-a]pyridin-3-amine (12i) NH(tert-butyl) (3), Ph(NMe₂) (2) C₂₀H₂₅N₃ Melting point: 206–208°C; IC₅₀: 13–16 mM (cancer cells)
6-Chloro-3-nitroimidazo[1,2-a]pyridine Cl (6), NO₂ (3) C₇H₄ClN₃O₂ Electron-withdrawing groups enhance reactivity; used in anticancer studies

Key Observations :

  • Halogen Effects : Bromine and iodine at positions 6 and 3 introduce steric bulk and polarizability, which may enhance binding to biological targets compared to smaller halogens like chlorine .
  • Electronic Profile : The combination of electron-withdrawing halogens (Br, I) and an electron-donating methyl group creates a unique electronic environment, distinct from nitro- or amine-substituted derivatives (e.g., 12i or 12l) .

Biological Activity

6-Bromo-3-iodo-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for this compound is C8H6BrIN2C_8H_6BrIN_2. Its structure features a fused imidazo-pyridine ring system, which is crucial for its biological activity. The presence of bromine and iodine substituents significantly influences its reactivity and interaction with biological targets.

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. Studies have shown that it can affect critical cellular pathways related to cancer progression.

Case Studies

  • In Vitro Studies : A study evaluated the compound's effects on HCT-116 colon cancer cells, revealing an IC50 value indicating effective growth inhibition at low concentrations. The compound demonstrated selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .
  • Combination Therapy : Another study explored the potential of combining this compound with conventional chemotherapeutics. The results indicated enhanced anticancer activity when used in conjunction with drugs like Doxorubicin, highlighting its role as a potential adjuvant in cancer therapy .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties, particularly against multidrug-resistant strains of bacteria.

Research Findings

  • Minimum Inhibitory Concentration (MIC) : High-throughput screening revealed that this compound possesses promising activity against Mycobacterium tuberculosis (Mtb), with MIC values ranging from 0.03 to 5.0 μM against various strains . These findings position it as a candidate for further development in tuberculosis treatment.
  • Mechanism Insights : The antimicrobial activity is thought to be linked to the compound's ability to interfere with bacterial DNA synthesis and function, although specific pathways remain to be fully elucidated .

Table of Biological Activities

Activity Cell Line/Organism IC50/MIC Value Reference
Anticancer ActivityHCT-116 (Colon Cancer)Low µM range
Antimicrobial ActivityMtb0.03 - 5.0 μM
Combination TherapyHCT-116 + DoxorubicinEnhanced efficacy

Q & A

Q. What synthetic methodologies are effective for preparing 6-bromo-3-iodo-5-methylimidazo[1,2-a]pyridine?

Microwave-assisted synthesis is a robust method for imidazo[1,2-a]pyridine derivatives. For example, microwave irradiation enables rapid and efficient coupling of α-haloketones with 2-amino-5-bromopyridines, achieving high yields (70–85%) and purity (>95%) by minimizing side reactions. Traditional methods (e.g., Suzuki coupling) require longer reaction times (12–24 hours) and may yield lower purity due to incomplete halogen displacement . Column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .

Q. How can the purity and structural integrity of this compound be validated?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase C18 columns (acetonitrile/water mobile phase) ensures purity (>98%). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms regioselectivity of bromine and iodine substitution. For example, the absence of coupling between H-2 and H-3 in ¹H-NMR indicates correct halogen positioning .

Q. What analytical techniques are suitable for characterizing its physicochemical properties?

  • Solubility : Tested in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy.
  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >200°C.
  • Crystallinity : Single-crystal X-ray diffraction identifies intermolecular interactions (e.g., C–H⋯N hydrogen bonds, π–π stacking) critical for stability .

Advanced Research Questions

Q. How do substituent positions (e.g., bromine at C-6, iodine at C-3) influence biological activity?

Structure-activity relationship (SAR) studies demonstrate that electron-withdrawing groups (e.g., Br, I) at C-6 and C-3 enhance binding to kinase domains. For example, iodine at C-3 increases steric bulk, improving selectivity for IGF-1 receptor tyrosine kinase (IC₅₀ = 0.8 μM vs. 2.1 μM for non-iodinated analogs) . Conversely, bulky substituents at C-2 reduce activity due to steric hindrance .

Q. What strategies resolve contradictions in reported anticancer activity data?

Discrepancies in IC₅₀ values (e.g., 11–91 μM in HepG2 cells) arise from assay conditions. Standardize protocols:

  • Use identical cell lines (e.g., HepG2 vs. MCF-7) and incubation times (48–72 hours).
  • Control for solvent effects (DMSO ≤0.1% v/v).
  • Validate apoptosis via flow cytometry (Annexin V/PI staining) to distinguish cytotoxic vs. cytostatic effects .

Q. How do π–π stacking and hydrogen bonding affect solid-state luminescence?

Polymorph-dependent luminescence (yellow, orange, red) correlates with crystal packing. For cyano-substituted analogs, red-emitting polymorphs exhibit tighter π–π stacking (interplanar distance: 3.4 Å vs. 3.8 Å in yellow forms) and stronger C–H⋯N interactions, confirmed by Hirshfeld surface analysis .

Q. Can computational methods predict interactions with biological targets?

Molecular docking (AutoDock Vina) and density functional theory (DFT) simulations reveal that the iodine atom at C-3 forms halogen bonds with Tyr113 in the IGF-1 receptor (binding energy: −9.2 kcal/mol). Electrostatic potential maps guide modifications to enhance binding .

Q. What role does this scaffold play in anti-inflammatory or antitubercular applications?

Imidazo[1,2-a]pyridines inhibit pro-inflammatory cytokines (e.g., IL-6, TNF-α) by blocking NF-κB activation (IC₅₀ = 1.5 μM in RAW264.7 macrophages). For tuberculosis, derivatives with electron-deficient substituents (e.g., NO₂) disrupt cell wall synthesis (MIC = 0.2 μM against Mycobacterium tuberculosis) .

Critical Considerations

  • Conflicting Data : Varying halogen reactivity (Br vs. I) in cross-coupling reactions may require optimization of Pd catalyst systems (e.g., Pd(PPh₃)₄ for iodine retention) .
  • Environmental Impact : Waste containing halogenated intermediates must be treated via professional disposal to avoid ecological contamination .

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